![molecular formula C17H14N4O3S B2862066 4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide CAS No. 861211-23-6](/img/structure/B2862066.png)
4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide
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Overview
Description
“4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide” is a chemical compound with the linear formula C12H9N3O3 . It is also known as 4-Nitro-N-(2-pyridinyl)benzamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide” are not fully detailed in the sources I found . For comprehensive information, it would be best to refer to a dedicated chemical database or material safety data sheet.Scientific Research Applications
Anti-Tubercular Activity
The compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . These findings suggest that the compound and its derivatives could be further developed as novel treatments for tuberculosis, especially in cases resistant to first-line drugs.
Antiviral Properties
Thiazole derivatives, which include the core structure of this compound, have shown diverse biological activities, including antiviral effects . Studies have reported that certain thiazole compounds demonstrate significant activity against various viral infections, suggesting that this compound could be a candidate for further antiviral drug development .
Anticancer Potential
Research into thiazole derivatives has also uncovered their potential as anticancer agents . Some studies have synthesized and tested compounds for cytotoxicity against human tumor cell lines, with promising results indicating potent effects on cancer cells . This compound’s structure could be modified to enhance its anticancer properties.
Antimicrobial Efficacy
The antimicrobial efficacy of thiazole compounds is well-documented, with some derivatives showing strong antibacterial activity . This compound’s structural features may contribute to its potential as a broad-spectrum antimicrobial agent, effective against a range of bacterial pathogens .
Chemical Properties and Synthesis
This compound’s chemical properties, such as solubility and reactivity, make it suitable for various synthetic applications. It can serve as a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential. Its synthesis involves steps that can be optimized for better yields and purity .
Biotechnological Applications
In biotechnology, the compound’s derivatives could be used in the design of molecular probes or as building blocks for constructing larger bioactive molecules. The thiazole ring, in particular, is a key feature in many biologically active compounds, making it valuable for research in drug discovery and development .
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant biological and therapeutic value .
Mode of Action
It’s known that similar compounds can interact with their targets through hydrogen bonds . These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and analgesic activities .
Result of Action
Similar compounds have been shown to exhibit substantial antiviral activity , and potent inhibition of collagen prolyl-4-hydroxylase .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
The safety and hazards associated with “4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide” are not specified in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures, and refer to material safety data sheets for specific information.
Future Directions
properties
IUPAC Name |
4-nitro-N-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-16(12-4-6-14(7-5-12)21(23)24)19-10-8-13-11-25-17(20-13)15-3-1-2-9-18-15/h1-7,9,11H,8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGWEJUQKYJRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide |
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